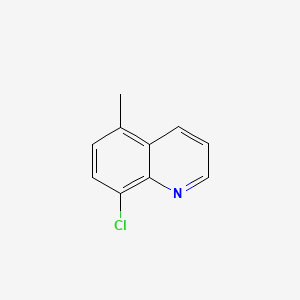
8-Chloro-5-methylquinoline
Descripción general
Descripción
“8-Chloro-5-methylquinoline” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “8-Chloro-5-methylquinoline” is represented by the InChI code 1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 . The molecular weight of this compound is 177.63 .
Physical And Chemical Properties Analysis
“8-Chloro-5-methylquinoline” is a powder at room temperature . Its melting point is between 49-50 degrees Celsius .
Aplicaciones Científicas De Investigación
- Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been used in the development of various drugs due to their substantial efficacies .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
- Quinolines have found widespread applications in the field of fine chemicals .
- A general, transition-metal-free, environmentally friendly photocatalytic strategy for the direct C–H arylation of quinolines has been reported .
- This method offers a simple, practical route for direct access to C8-aryl quinolines .
Medicinal Chemistry
Organic Synthesis
Material Science
- Quinoline and its analogues have been reported to have significant biological and pharmaceutical activities .
- They have been used in the synthesis of various bioactive compounds .
- The main focus of recent research has been on the synthesis of quinolines and their functionalization for biological and pharmaceutical activities .
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery .
- Quinoline derivatives have been used as catalysts in various chemical reactions .
- For example, Fe(OTf)3 has been used as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative .
Pharmaceuticals
Industrial Chemistry
Catalysis
- “8-Chloro-5-methylquinoline” is a chemical compound used in various chemical research .
- It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Quinoline derivatives, including “8-Chloro-5-methylquinoline”, have been used in the synthesis of bioactive compounds .
- These compounds have potential biological and pharmaceutical activities .
- Quinoline derivatives have been used as catalysts in various chemical reactions .
- For example, Fe(OTf)3 has been used as an efficient catalyst for carbon–carbon bond formation via the activation of a terminal alkyne C–H bond under solvent-free conditions for the synthesis of a quinoline derivative .
Chemical Research
Synthesis of Bioactive Compounds
Catalysis
Safety And Hazards
Propiedades
IUPAC Name |
8-chloro-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLMKLASYACBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564686 | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-methylquinoline | |
CAS RN |
56961-81-0 | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
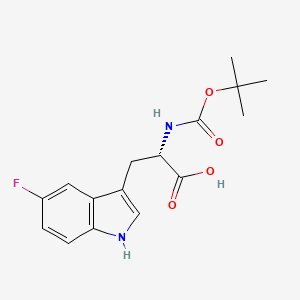
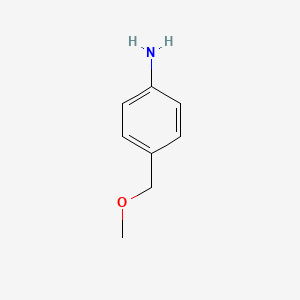
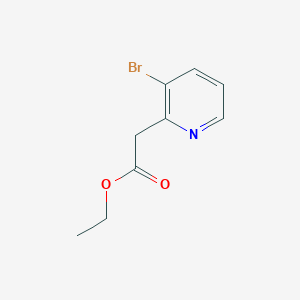
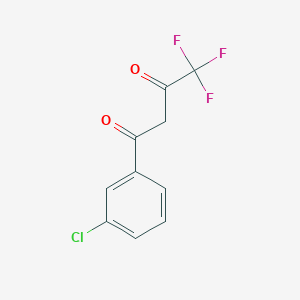
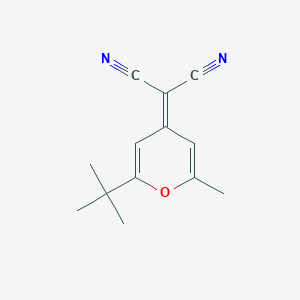
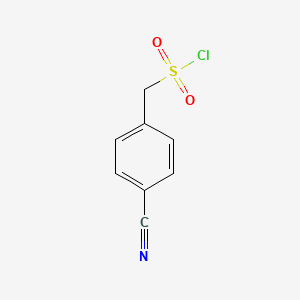
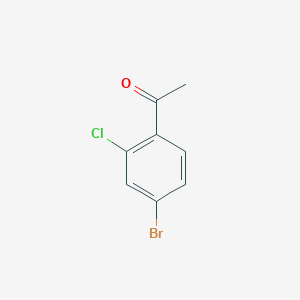
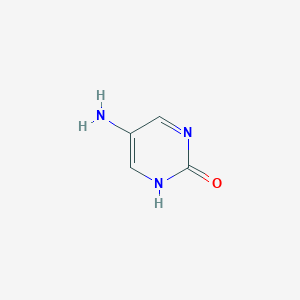
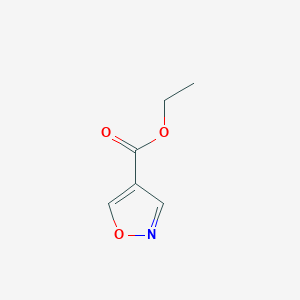
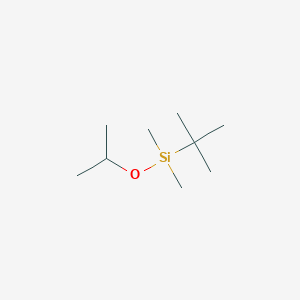
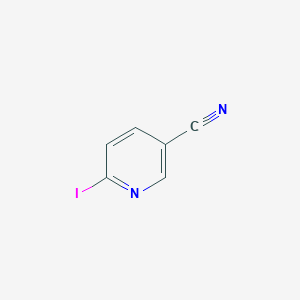
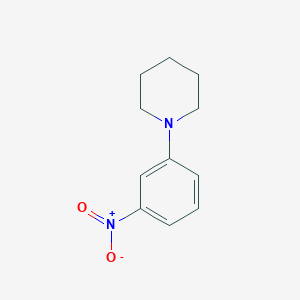
![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)